Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolo[3,2-A]pyrimidine core, substituted with various functional groups such as methoxyphenyl, propoxybenzylidene, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include thiazole derivatives, aldehydes, and other reagents that facilitate the formation of the thiazolopyrimidine core. Common synthetic routes may involve:
Condensation Reactions: Combining thiazole derivatives with aldehydes under acidic or basic conditions to form the core structure.
Substitution Reactions: Introducing functional groups such as methoxyphenyl and propoxybenzylidene through nucleophilic or electrophilic substitution.
Esterification: Forming the carboxylate ester by reacting the intermediate compound with appropriate alcohols in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, known for its antimicrobial and analgesic properties.
Acetyleugenol: Eugenyl acetate, used in flavoring and fragrance industries.
2-Methoxyphenyl isocyanate: A chemoselective reagent for amine protection/deprotection.
Uniqueness
Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications
Properties
Molecular Formula |
C28H28N2O5S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
prop-2-enyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(4-propoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H28N2O5S/c1-5-15-34-22-11-7-19(8-12-22)17-23-26(31)30-25(20-9-13-21(33-4)14-10-20)24(27(32)35-16-6-2)18(3)29-28(30)36-23/h6-14,17,25H,2,5,15-16H2,1,3-4H3/b23-17+ |
InChI Key |
YUXJBSAJTOOZEN-HAVVHWLPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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